molecular formula C11H11NO2 B8723939 (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile

(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile

Cat. No.: B8723939
M. Wt: 189.21 g/mol
InChI Key: AXUHVWIDNBGPAD-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile is a nitrile derivative featuring a 1,3-dioxolane ring substituted with a phenyl group at the 2-position. This compound is characterized by its bicyclic structure, where the dioxolane ring provides rigidity and electronic effects, while the acetonitrile moiety introduces reactivity for further functionalization. It is commonly employed as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic additions, cyclizations, and coupling reactions.

A notable synthesis route involves the coupling of 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine with 1-cyclopropylethanol under palladium catalysis, yielding the target compound with 58% efficiency and 6:1 regioselectivity . This method highlights its utility in constructing complex heterocyclic frameworks.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(2-phenyl-1,3-dioxolan-2-yl)acetonitrile

InChI

InChI=1S/C11H11NO2/c12-7-6-11(13-8-9-14-11)10-4-2-1-3-5-10/h1-5H,6,8-9H2

InChI Key

AXUHVWIDNBGPAD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC#N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile and Analogues

Compound Name Core Structure Substituents/Modifications Key Features
(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile 1,3-Dioxolane + acetonitrile Phenyl at C2, nitrile at side chain Rigid bicyclic system; polar nitrile
2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile Benzodioxole (1,3-dioxaindane) Methyl group at C2, nitrile Aromatic-fused dioxolane; lipophilic
2-(1,3-Dioxoisoindolin-2-yl)acetonitrile Dioxoisoindoline + acetonitrile Nitrile adjacent to dioxoisoindolinone Electron-withdrawing carbonyl groups
Propiconazole (CAS 60207-90-1) 1,3-Dioxolane + triazole Dichlorophenyl, propyl, triazole Agrochemical applications (fungicide)

Physicochemical Properties

Table 2: Physicochemical Data

Compound Molecular Weight Solubility (Predicted) Reactivity
(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile 243.11 (derivative) Moderate in acetonitrile Nucleophilic addition at nitrile
2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile 189.21 High in organic solvents Stabilized by aromatic dioxole
Propiconazole 342.2 Low aqueous solubility Triazole-mediated enzyme inhibition

Stability and Hazard Profiles

  • 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile : Classified as hazardous (GHS Category 6.1) due to acute toxicity .
  • (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile: No explicit hazards reported, though nitriles generally require careful handling.

Key Research Findings

Ultrasound Enhancement : Ultrasound irradiation significantly improves reaction efficiency in triazole-acetonitrile hybrids, reducing time from hours to minutes .

Regioselectivity : Palladium-catalyzed coupling of (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile derivatives achieves high regioselectivity (6:1), critical for drug design .

Biological Targeting : Structural analogs like propiconazole demonstrate the importance of heterocyclic motifs in agrochemical activity .

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